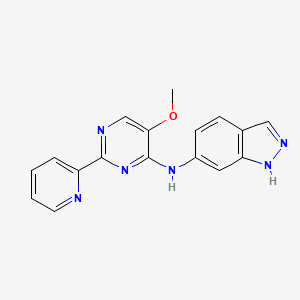

6-Methoxy Dihydrosanguinarine

Vue d'ensemble

Description

6-Methoxy Dihydrosanguinarine is an alkaloid isolated from the fruits of M.cordata . It shows strong cytotoxicity against MCF-7 and SF-268 cell lines with IC50 values of 0.61 μM and 0.54 μM, respectively . It also showed a dose-dependent effect at 1-10 microM on causing apoptotic cell death in HT29 colon carcinoma cells (IC50 = 5.0+/-0.2 microM) .

Synthesis Analysis

The racemization of 6-methoxydihydrosanguinarine in methanol was investigated by enantioselective dynamic HPLC . The rate constants for the racemization of its enantiomers were 9.20x10 (-4)s (-1) and 9.95x10 (-4)s (-1) for (+)-MS and (-)-MS, respectively . This unusually rapid racemization may originate from the formation of a stable iminium ion intermediate, sanguinarine .Molecular Structure Analysis

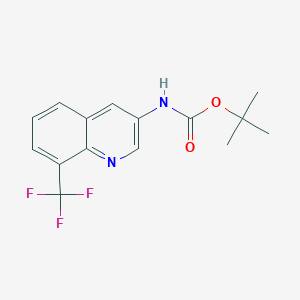

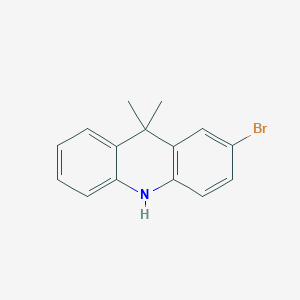

The molecular formula of 6-Methoxy Dihydrosanguinarine is C21H17NO5 . The structure of the compound can be found in the PubChem database .Physical And Chemical Properties Analysis

The molecular weight of 6-Methoxy Dihydrosanguinarine is 363.4 g/mol . It has a topological polar surface area of 49.4 Ų . The compound is stable if stored as directed and should be protected from light and heat .Applications De Recherche Scientifique

- Researchers have investigated the antimicrobial potential of 6-Methoxydihydrosanguinarine. In particular, it has shown activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, with minimum inhibitory concentrations (MICs) ranging from 1.95 to 250 micrograms/mL .

- The single crystal X-ray structure of 6-Methoxydihydrosanguinarine was determined for the first time. It was isolated from Meconopsis simplicifolia and grown as crystals using chloroform/methanol. The crystallographic data revealed its molecular formula (C~21~H~17~NO~5~) and provided insights into its three-dimensional arrangement .

Antimicrobial Activity

Crystallography and Structural Analysis

Mécanisme D'action

Target of Action

6-Methoxy Dihydrosanguinarine, also known as 6-Methoxydihydrosanguinarine, is an alkaloid isolated from Zanthoxylum integrifoliolum . The primary target of this compound is the Platelet-activating Factor Receptor (PAFR) . PAFR plays a crucial role in platelet aggregation, a process that is essential for blood clotting .

Mode of Action

The compound exhibits antiplatelet activities by inhibiting AA-, collagen-, and PAF-induced platelet aggregation . This means it prevents platelets from sticking together, thereby reducing the formation of blood clots .

Biochemical Pathways

By inhibiting the action of PAFR, it disrupts the normal functioning of these pathways, leading to a decrease in blood clot formation .

Result of Action

6-Methoxy Dihydrosanguinarine has been found to exhibit strong cytotoxicity against certain cell lines . For instance, it shows potent cytotoxic effects against MCF-7 and SF-268 cell lines with IC50 values of 0.61 μM and 0.54 μM, respectively . This suggests that the compound could potentially be used in cancer treatment.

Safety and Hazards

Propriétés

IUPAC Name |

11-methoxy-12-methyl-5,7,17,19-tetraoxa-12-azahexacyclo[11.11.0.02,10.04,8.014,22.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO5/c1-22-20-12(4-3-11-5-16-17(6-13(11)20)25-9-24-16)14-7-18-19(27-10-26-18)8-15(14)21(22)23-2/h3-8,21H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXAGLUIVEUDJAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C2=CC3=C(C=C2C4=C1C5=CC6=C(C=C5C=C4)OCO6)OCO3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy Dihydrosanguinarine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary biological activities reported for 6-methoxydihydrosanguinarine?

A1: 6-methoxydihydrosanguinarine demonstrates a range of biological activities, most notably:

- Antibacterial Activity: It exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). [, ] This activity is attributed to its ability to disrupt bacterial membranes and interfere with essential cellular processes. []

- Anticancer Activity: Studies highlight its potential as an anticancer agent, inducing apoptosis (programmed cell death) in various cancer cell lines, including breast cancer (MCF-7), [] liver cancer (HepG2), [] and colon cancer (HT29). [] This effect is often linked to reactive oxygen species (ROS) generation and modulation of critical signaling pathways like PI3K/AKT/mTOR. [, ]

- Anti-inflammatory Activity: Research suggests it can suppress inflammatory responses, inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and interleukin-6 (IL-6). [] This anti-inflammatory effect is potentially linked to its ability to modulate mitogen-activated protein kinase (MAPK) pathways. []

Q2: How does 6-methoxydihydrosanguinarine exert its anticancer effects?

A2: 6-methoxydihydrosanguinarine displays anticancer activity through multiple mechanisms:

- Induction of Apoptosis: It triggers apoptosis in cancer cells, potentially by increasing ROS levels and suppressing the PI3K/AKT/mTOR signaling pathway. [] This suppression leads to downstream effects on cell survival and proliferation. []

- Autophagy Modulation: While inducing apoptosis, 6-methoxydihydrosanguinarine also promotes autophagy (a cellular self-eating process). [] Interestingly, inhibiting autophagy seems to enhance its pro-apoptotic effects, suggesting a complex interplay between these processes. []

- DR5 Upregulation: In hepatocellular carcinoma cells, 6-methoxydihydrosanguinarine upregulates the death receptor 5 (DR5), sensitizing these cells to TRAIL-induced apoptosis. [] This upregulation appears to be mediated by ROS generation. []

Q3: Are there structural features of 6-methoxydihydrosanguinarine that influence its biological activity?

A3: The structure of 6-methoxydihydrosanguinarine plays a crucial role in its biological activity. While specific structure-activity relationships are still under investigation, research on similar 2-aryl-3,4-dihydroisoquinolin-2-ium compounds offers insights:

- N-Benzene Ring Substitutions: Introducing substituents, especially halogens (like fluorine) and trifluoromethyl groups, to the N-benzene ring significantly enhances acaricidal activity against Psoroptes cuniculi. []

- Substituent Position: The position of substituents like fluorine, methyl, and hydroxyl groups on the N-benzene ring significantly impacts activity. [] This suggests that specific structural arrangements are crucial for optimal target interaction.

Q4: What analytical techniques are commonly employed for the detection and quantification of 6-methoxydihydrosanguinarine?

A4: High-performance liquid chromatography (HPLC) is a widely used technique for analyzing 6-methoxydihydrosanguinarine:

- Achiral HPLC: This method allows the simultaneous separation and quantification of 6-methoxydihydrosanguinarine alongside related alkaloids like 6-acetonyldihydrosanguinarine and dihydrosanguinarine. [, ]

- Chiral HPLC: This technique enables the separation and quantification of 6-methoxydihydrosanguinarine enantiomers, offering insight into its stereochemical composition. [, ]

- HPTLC: High-performance thin-layer chromatography (HPTLC) combined with fluorodensitometry offers a sensitive and selective method for separating and quantifying 6-methoxydihydrosanguinarine in plant extracts, often alongside other isoquinoline alkaloids. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride](/img/structure/B3027965.png)

![(S)-tert-butyl 6-(5-(7-broMo-9,9-difluoro-9H-fluoren-2-yl)-1H-iMidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B3027967.png)

![tert-butyl (3aR,6S,6aR)-6-amino-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate](/img/structure/B3027978.png)

![2,3-Dichlorofuro[3,4-b]pyrazine-5,7-dione](/img/structure/B3027981.png)

![7-Chloro-2-(4-fluorophenyl)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B3027984.png)